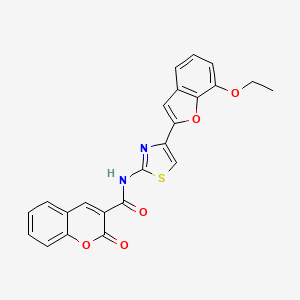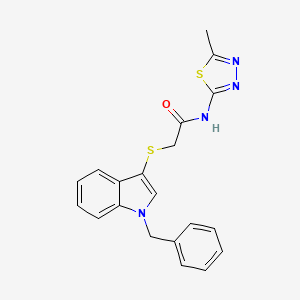
2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also features a thiadiazole ring, which is often found in various medicinal chemistry contexts due to its diverse biological activities.
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues, like the studied compound, which contain aromatic rings and potentially bioactive moieties, have been synthesized and evaluated for potential carcinogenicity. One study synthesized thiophene analogues of known carcinogens and evaluated them using in vitro assays to predict potential carcinogenicity. The compounds showed activity profiles consistent with their chemical nature, suggesting a possibility of carcinogenicity, although their behavior in vivo was uncertain, highlighting the importance of structural components in determining biological activity (Ashby et al., 1978).
Quinazoline Derivatives and Medicinal Chemistry
Quinazoline derivatives, which share structural similarities with the compound of interest through the presence of heterocyclic rings, have been extensively studied for their biological activities. A review on quinazoline-4(3H)-ones highlighted their significance in medicinal chemistry, citing their presence in over 200 naturally occurring alkaloids and their diverse pharmacological activities. The review suggests that modifications to the quinazoline nucleus can lead to new potential medicinal agents, a concept potentially applicable to research on similar heterocyclic compounds (Tiwary et al., 2016).
Acetamide and Formamide Derivatives
Research on acetamide, formamide, and their derivatives, including dimethyl and mono-methyl variations, has expanded significantly over the years. A review updated the toxicological data on these chemicals, which are of commercial importance. The study reviewed their biological consequences in humans, indicating the ongoing interest in the biological effects of such compounds and the relevance of structural features to their toxicological profiles (Kennedy, 2001).
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-14-22-23-20(27-14)21-19(25)13-26-18-12-24(11-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18/h2-10,12H,11,13H2,1H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYSPXRPJXJDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

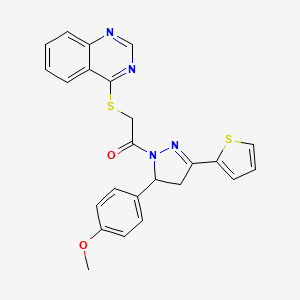
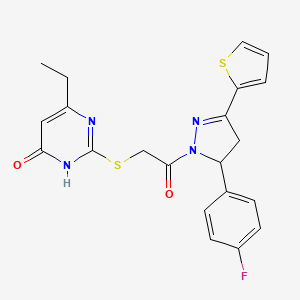
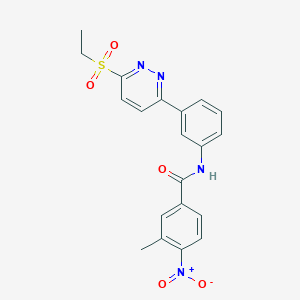
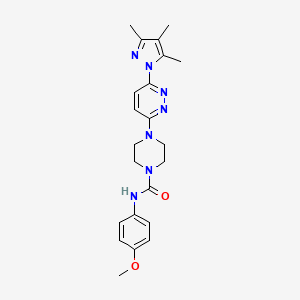

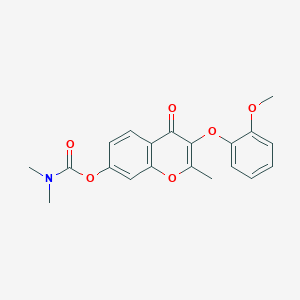
![2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2399094.png)
![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)

![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2399099.png)
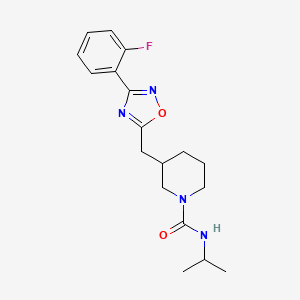

![2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)
